3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core with an indole and a methoxyphenyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.
Introduction of the Indole Group: The indole moiety can be introduced via a nucleophilic substitution reaction.
Attachment of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: Both the indole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve catalysts such as Lewis acids or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound could be studied for their interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for compounds like 3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the methoxy group.
3-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with the methoxy group in a different position.
Uniqueness
The presence of both the indole and methoxyphenyl groups in 3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-15-7-4-6-14(11-15)21-18(22)12-17(19(21)23)20-10-9-13-5-2-3-8-16(13)20/h2-8,11,17H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCVCFKBRWLTLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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